molecular formula C13H23N3O2 B8095948 tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate CAS No. 1656989-82-0

tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate

Cat. No.: B8095948
CAS No.: 1656989-82-0
M. Wt: 253.34 g/mol
InChI Key: HIXCCMDHUUWELA-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate (CAS: 1656989-82-0) is a carbamate derivative with a molecular formula of C₁₃H₂₃N₃O₂ and a molecular weight of 253.34 . Its structure features a cyclohexyl ring substituted with an amino group, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXCCMDHUUWELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138018
Record name Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656989-82-0
Record name Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656989-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative. The reaction conditions often include the use of solvents like ethyl acetate and purification steps such as washing with brine and drying over sodium sulfate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

Chemical Research

In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in the development of new materials and catalysts. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can modify its functional groups for further applications.

Biological Research

In biological studies, tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is explored for its effects on biological systems. It may play a role in studying carbamate derivatives' interactions with enzymes and receptors, potentially leading to insights into drug development.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential . As a lead compound, it may contribute to developing new pharmaceuticals targeting specific diseases or conditions due to its ability to interact with biological targets effectively.

Industrial Applications

In industrial settings, this compound can be used in producing specialty chemicals and materials. Its properties make it suitable for formulating specific products that require unique chemical characteristics .

Case Study 1: Drug Development

A study focusing on carbamate derivatives highlighted the potential of this compound as a scaffold for creating novel therapeutic agents. The research demonstrated that modifications to the compound could enhance its efficacy against certain biological targets, paving the way for new drug formulations.

Case Study 2: Catalytic Applications

Research has shown that compounds similar to this compound can act as catalysts in organic reactions. By optimizing reaction conditions, researchers were able to achieve higher yields in synthesizing complex organic molecules, showcasing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Key Properties :

  • SMILES : CC(C)(C)OC(=O)NC1(CC(C#N))CCCCC1N
  • Hazard Profile : Classified under GHS warning criteria, with risks including skin/eye irritation and respiratory toxicity .

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl cyclohexyl carbamates , which vary in substituents on the cyclohexyl ring and adjacent functional groups. Below is a detailed comparison:

Substituted Cyclohexyl Carbamates

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Applications/Notes Reference
tert-Butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate C₁₂H₂₄N₂O₂ 228.33 Methyl group, Boc-protected amino N/A Opioid receptor agonist research
tert-Butyl (1-cyanocyclohex-1-yl-N-methyl)-carbamate C₁₃H₂₁N₂O₂ 237.32 Cyanocyclohexyl, methyl 90% Intermediate for kinase inhibitors
tert-Butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate C₁₂H₂₃NO₃ 229.31 Hydroxymethyl instead of cyanomethyl N/A Improved solubility; antitumor agents
tert-Butyl N-(4-cyanooxan-4-yl)carbamate C₁₁H₁₈N₂O₃ 226.27 Cyanooxane (tetrahydropyran) ring N/A Conformational studies

Key Observations :

  • Cyanomethyl vs. Hydroxymethyl: The cyanomethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the hydroxymethyl analog () offers better aqueous solubility for drug delivery.
  • Ring Modifications : Replacing the cyclohexyl ring with a tetrahydropyran (oxane) ring () alters steric and electronic properties, impacting binding affinity in enzyme inhibition.

Pharmacologically Active Derivatives

Compound Name Target/Activity Structural Features Reference
tert-Butyl (trans-4-(((1S,2R)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate Kinase inhibition (e.g., EGFR, Ras) Phenylcyclopropylamino group
tert-Butyl ((1R,4R)-4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl)carbamate Antiviral (SARS-CoV-2 protease) Chloropyrimidinyl substituent
tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate Pan-Ras inhibitors (oncogenic signaling) Cyanomethyl for covalent binding

Functional Insights :

  • Cyanomethyl Group: Critical in covalent inhibition strategies (e.g., Ras inhibitors) by forming reversible bonds with cysteine residues .
  • Chloropyrimidinyl Groups : Enhance binding to viral proteases through halogen bonding and π-stacking interactions .

Analytical Data

  • NMR : The target compound’s ¹³C NMR shows peaks at δ 154.1 (Boc carbonyl), 121.9 (C≡N), and 27.8 (tert-butyl) .
  • HRMS : Observed [M+H]⁺ at 253.35 aligns with theoretical values .

Biological Activity

tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, incorporating a tert-butyl group, a cyanomethyl moiety, and a cyclohexyl ring, which may influence its interactions with biological targets.

  • Molecular Formula : C13H23N3O2
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 1656989-82-0

The structural features of this compound suggest it could function as a versatile building block in organic synthesis and drug development.

The mechanism of action for this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets may modulate their activity, leading to various biological responses. The compound's potential as an enzyme inhibitor or modulator in biological pathways is particularly noteworthy.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl carbamateSimple carbamate structureCommonly used as a reference compound
N-Benzyl-N-(4-cyanobutyl)carbamateBenzyl group instead of tert-butylPotentially different biological activity
N-(4-Aminobutyl)-N'-methylureaUrea instead of carbamateDifferent mechanism of action
tert-Butyl (4-amino-4-methylpentanoyl)carbamateVariation in side chainMay exhibit different pharmacological properties

Case Studies and Research Findings

  • Dopamine Receptor Studies : Research involving similar compounds has highlighted their role as G protein-biased partial agonists at dopamine receptors. These studies suggest that structural modifications can significantly impact potency and efficacy across different signaling pathways .
  • Pharmacological Applications : Compounds similar to this compound have been explored for their potential in treating conditions like cancer and neurological disorders due to their ability to modulate receptor activity .
  • Synthesis and Development : The synthesis of this compound has been documented in various studies, emphasizing its utility as an intermediate in the development of pharmaceuticals targeting specific biological pathways .

Q & A

Q. What are the key synthetic routes for tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate?

Methodological Answer: The synthesis typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety of 4-amino-4-(cyanomethyl)cyclohexane. This step often employs di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .

Cyanomethyl Functionalization : Alkylation or substitution reactions to introduce the cyanomethyl group. For example, using bromoacetonitrile or similar cyanide-containing reagents in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to achieve high purity (>95%) .

Q. What are the critical physical properties of this compound?

Methodological Answer : Key properties include:

  • Melting Point : Analogs like tert-butyl (4-oxocyclohexyl)carbamate exhibit melting points of 114–118°C , while cis-4-hydroxy derivatives melt at ~120°C .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and methanol .
  • Stability : Stable at room temperature but sensitive to strong acids/bases, which cleave the Boc group .

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer : Contradictions arise from:

  • Diastereomerism : The cyclohexyl ring’s chair conformers or axial/equatorial substituents (e.g., cyanomethyl) split peaks in 1H^1H- and 13C^13C-NMR. Use 2D NMR (COSY, NOESY) to assign stereochemistry .
  • Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) to freeze conformational exchange and simplify spectra .
  • X-ray Crystallography : Resolve ambiguity by comparing experimental bond angles (e.g., C–C–N = 117–123°) with single-crystal data from analogs .

Case Study :
For tert-butyl N-(4-hydroxybenzyl)carbamate derivatives, NOESY correlations confirmed substituent orientation, while X-ray data validated bond angles (e.g., 119.1° for C–C–N) .

Q. What strategies optimize the compound’s stability under varying pH conditions?

Methodological Answer :

  • Acidic Conditions : Avoid pH < 3, as Boc groups hydrolyze rapidly. Use buffered solutions (pH 5–7) for storage .
  • Basic Conditions : Degradation occurs at pH > 10. Stabilize with inert atmospheres (N₂) or lyophilization .
  • Thermal Stability : DSC/TGA studies show decomposition >200°C. Store at 2–8°C in amber vials .

Q. Experimental Data :

ConditionHalf-Life (25°C)Degradation ProductReference
pH 2<1 hr4-Amino-4-(cyanomethyl)cyclohexane
pH 7>30 daysStable

Q. How is this compound utilized in drug discovery workflows?

Methodological Answer :

  • Intermediate for CCR2 Antagonists : The Boc-protected amine and cyanomethyl group enable coupling to pharmacophores (e.g., pyridine or fluorinated aromatics) .
  • Proteolysis-Targeting Chimeras (PROTACs) : The cyclohexylamine core serves as a linker for E3 ligase binders .

Case Study :
A derivative, tert-butyl trans-4-(Boc-amino)cyclohexyl tosylate (957035-42-6), was used in iodolactamization reactions to synthesize CCR2 antagonists with nanomolar potency .

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